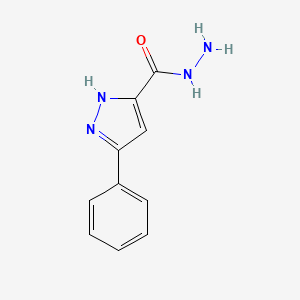

3-phenyl-1H-pyrazole-5-carbohydrazide

Description

Historical Context and Evolution of Pyrazole-Based Chemotypes in Drug Discovery

The history of pyrazole (B372694) chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized the parent compound. However, its journey into the realm of medicine began much later. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. This discovery spurred interest in the biological properties of pyrazole-containing molecules.

The true impact of pyrazoles on drug discovery became evident with the development and commercial success of drugs incorporating this scaffold. A prime example is Celecoxib, a potent anti-inflammatory drug. The presence of the pyrazole moiety in numerous FDA-approved drugs, including the anticoagulant Apixaban and the erectile dysfunction treatment Sildenafil, has solidified its status as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term reflects the pyrazole ring's ability to bind to multiple biological targets with high affinity, a feature that has been exploited to create a wide array of therapeutic agents. The evolution of pyrazole-based chemotypes continues, with researchers constantly exploring new derivatives and applications, building upon a rich history of chemical synthesis and pharmacological investigation.

Pharmacological Significance of the Pyrazole Scaffold in Heterocyclic Chemistry

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules due to its remarkable pharmacological versatility. orientjchem.orgnih.gov Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic effects. Pyrazole derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant agents. nih.govresearchgate.net

The scaffold's utility is further enhanced by its synthetic tractability, which allows for the introduction of various substituents at different positions on the ring. This chemical flexibility enables the fine-tuning of a compound's pharmacological profile, optimizing its potency, selectivity, and pharmacokinetic properties. The pyrazole nucleus is a key component in numerous clinically successful drugs, underscoring its profound significance in medicinal chemistry. researchgate.netnih.gov For instance, the pyrazole ring is a critical pharmacophore in a number of protein kinase inhibitors used in targeted cancer therapies. nih.gov

Strategic Importance of Hydrazide Moieties in Bioactive Chemical Entities

The hydrazide functional group (-CONHNH2) is a valuable component in the design of bioactive compounds. It is recognized for its ability to act as a versatile synthon, or building block, for the synthesis of a wide array of heterocyclic systems. researchgate.net Moreover, the hydrazide moiety itself can contribute significantly to a molecule's biological activity.

Hydrazides and their derivatives, particularly hydrazones, are known to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.gov The presence of the hydrazide group can enhance a molecule's ability to form hydrogen bonds and coordinate with metal ions, which are often crucial for binding to biological targets such as enzymes and receptors. This has made the incorporation of hydrazide moieties a key strategy for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and novel mechanisms of action.

Delineation of 3-Phenyl-1H-Pyrazole-5-Carbohydrazide as a Prominent Research Target

At the intersection of the pharmacologically significant pyrazole scaffold and the versatile hydrazide moiety lies this compound. This compound has garnered considerable attention as a foundational structure for the development of novel therapeutic agents. Its architecture, featuring a phenyl group at the 3-position and a carbohydrazide (B1668358) group at the 5-position of the pyrazole ring, provides a template that can be readily modified to explore structure-activity relationships.

Researchers have used this compound as a starting material for the synthesis of a diverse library of derivatives. These derivatives have been investigated for a variety of biological activities, with promising results in the areas of cancer and infectious diseases. The strategic placement of the phenyl and carbohydrazide groups allows for systematic chemical modifications, enabling the exploration of how different substituents influence biological activity. This has made this compound a prominent and valuable target in the ongoing search for new and more effective medicines.

Detailed Research Findings

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells. researchgate.net Several of these compounds demonstrated significant cytotoxic effects. The following table summarizes the in vitro anticancer activity of selected derivatives against the A549 cell line.

| Compound ID | R (Substituent) | IC50 (µM) |

| 5a | 4-chlorophenyl | >100 |

| 5b | 4-methylphenyl | 49.85 |

| 5c | 4-methoxyphenyl | 67.28 |

| 5d | 3,4-dimethoxyphenyl | >100 |

Data sourced from research on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. researchgate.net

Another study focused on 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives and their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent activity, in some cases comparable to the standard chemotherapeutic agent 5-fluorouracil. The table below presents the IC50 values for two of the most active compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 17 | HepG-2 (Liver Cancer) | 0.71 |

| 17 | BGC823 (Gastric Cancer) | 0.71 |

| 18 | BT474 (Breast Cancer) | 1.39 |

Data from a study on 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives.

Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives

The antimicrobial potential of pyrazole carbohydrazide derivatives has also been a subject of investigation. A study involving the synthesis of novel N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives tested their activity against various bacterial and fungal strains. researchgate.net The findings from this research indicated that several of the synthesized compounds exhibited notable antimicrobial properties.

The following table provides a qualitative summary of the antimicrobial activity of selected compounds from this study.

| Compound ID | Target Microorganism | Activity |

| 3k | Staphylococcus aureus | Moderate |

| 3l | Bacillus subtilis | Good |

| 3m | Candida albicans | Moderate |

Based on findings from the synthesis and biological evaluation of new pyrazole carbohydrazide derivatives. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-12-10(15)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNLKKRMQOCPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Spectrum and Pharmacological Applications of 3 Phenyl 1h Pyrazole 5 Carbohydrazide Derivatives

Anticancer and Antitumor Properties

Derivatives of 3-phenyl-1H-pyrazole-5-carbohydrazide have shown significant potential as anticancer agents. Their activity stems from the versatile pyrazole (B372694) core, which allows for various chemical modifications, leading to compounds with enhanced potency and selectivity against tumor cells. Research has primarily focused on evaluating their ability to inhibit the growth of cancer cells in vitro and understanding the cellular pathways they disrupt.

The cytotoxic potential of this compound derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. These studies are crucial for identifying lead compounds and understanding their spectrum of activity. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter determined in these assays.

The A549 cell line, derived from human lung adenocarcinoma, is frequently used to screen for potential anticancer agents. Several studies have reported that 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and their hydrazone analogs exhibit inhibitory effects on the growth of A549 cells. researchgate.netnih.gov For instance, one study synthesized a series of these derivatives and found that all tested compounds inhibited A549 cell growth, with the potency being related to the lipophilicity of the molecules. nih.gov Another investigation into substituted pyrazole-5-carbohydrazide hydrazone derivatives identified a specific compound, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, as having the most potent growth-inhibitory effect. mdpi.com Furthermore, a novel 1,3,4-thiadiazine derivative synthesized from a pyrazole-1-carbothiohydrazide precursor showed a potent IC50 value of 8.74 μM against the A549 cell line. nih.gov

| Compound Class | Specific Derivative | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazole-1-carbothiohydrazide | 1,3,4-Thiadiazine derivative (Compound 17) | 8.74 | nih.gov |

| Pyrazole-5-carbohydrazide Hydrazone | (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3e) | Not specified, but identified as most potent in its series. | mdpi.com |

The efficacy of these pyrazole derivatives has also been explored against ovarian cancer. A quantitative structure-activity relationship (2D-QSAR) study designed and predicted the anticancer activity of novel pyrazole derivatives against a panel of cancer cell lines, including the human ovarian adenocarcinoma cell line, A2780. researchgate.net In this study, a derivative substituted with a phenyl group on the pyrazole ring and a dimethylamino group on an adjacent benzene (B151609) ring demonstrated a significant predicted cytotoxic effect, with a pIC50 value of 8.57 μM against the A2780 cell line. researchgate.net The presence of the phenyl group on the pyrazole ring was suggested to enhance the anticancer activity for this specific compound. researchgate.net

Information regarding the cytotoxic activity of this compound derivatives against the murine P388 leukemia cell line is not available in the reviewed scientific literature.

A series of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), gastric cancer (BGC823), and breast ductal carcinoma (BT474). nih.govnih.gov Several of these compounds showed more potent antiproliferative activity against HepG-2, BGC823, and BT474 cell lines than the standard anticancer drug 5-fluorouracil. nih.govnih.gov Specifically, certain derivatives exhibited IC50 values as low as 0.71 μM against HepG-2 and BGC823 cell lines, and 1.39 μM against the BT474 cell line. researchgate.net

In studies involving the Jurkat T-cell leukemia line, a series of pyrazole-oxindole conjugates were tested for cytotoxic activity. nih.gov One compound in this series, 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one, was identified as the most potent, with a half-maximal cytotoxic concentration (CC50) of 4.36 µM. nih.gov

There is no available information in the reviewed literature regarding the specific cytotoxic activity of this compound derivatives against the A-431 human epidermoid carcinoma cell line.

| Compound Class | Cell Line | IC50 / CC50 Value (µM) | Reference |

|---|---|---|---|

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver) | 0.71 | researchgate.net |

| BGC823 (Gastric) | 0.71 | researchgate.net | |

| BT474 (Breast) | 1.39 | researchgate.net | |

| Pyrazole-oxindole conjugate | Jurkat (Leukemia) | 4.36 | nih.gov |

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is fundamental for their development as therapeutic agents. A significant body of evidence indicates that derivatives of this compound trigger programmed cell death, or apoptosis, in cancer cells.

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents. Studies have consistently shown that 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives induce apoptosis in A549 lung cancer cells. nih.govmdpi.com The apoptotic process is often dose- and time-dependent. researchgate.net

Further investigations into the apoptotic pathways have revealed that these pyrazole derivatives can influence key regulatory proteins. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to significantly decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3. This disruption of the balance between pro- and anti-apoptotic proteins is a critical step in triggering the apoptotic cascade. The cytotoxic effect of pyrazole-oxindole conjugates in Jurkat cells has also been demonstrated to occur through the induction of apoptosis. nih.gov This body of research strongly suggests that the anticancer activity of this compound derivatives is mediated, at least in part, by their ability to activate apoptotic signaling pathways within cancer cells.

Molecular Mechanisms Underlying Anticancer Effects

Antimicrobial Activities

The pyrazole nucleus is a key pharmacophore in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity against both bacteria and fungi. nih.govnih.gov This makes them valuable in addressing the growing challenge of antimicrobial resistance.

Derivatives of this compound have demonstrated notable efficacy against a variety of bacterial pathogens. Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. nih.gov

A study involving 1,3,5-trisubstituted pyrazole derivatives tested their activity against five Gram-positive strains (Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, Bacillus pumilus) and two Gram-negative strains (Escherichia coli, Klebsiella pneumoniae). greenpharmacy.info The results indicated that compounds with specific substitutions, such as chloro and bromo groups, exhibited the highest activity. greenpharmacy.info In another study, novel amides containing 1,3-diaryl pyrazoles were evaluated against B. subtilis and E. coli, with some compounds showing superior minimum inhibitory concentration (MIC) values compared to the standard drug ciprofloxacin. researchgate.net Additionally, a preliminary evaluation of 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives confirmed their potential as antibacterial candidates against B. subtilis and E. coli. lmaleidykla.lt

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Finding | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus | E. coli, K. pneumoniae | Compounds with Br and Cl substitutions showed the highest activity. | greenpharmacy.info |

| 1,3-Diaryl Pyrazolyl Amides | B. subtilis | E. coli | Two compounds exhibited superior MIC values compared to ciprofloxacin. | researchgate.net |

| 5-Oxopyrrolidine-3-carbohydrazide derivatives | B. subtilis | E. coli | Showed potential as antibacterial candidates in preliminary screening. | lmaleidykla.lt |

In addition to their antibacterial effects, pyrazole derivatives are recognized for their antifungal properties. nih.gov They have been tested against a range of human and plant pathogenic fungi.

One study specifically investigated 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide against Candida albicans and Candida tropicalis. The compound was highly effective, destroying all fungal colonies at a concentration of 1000 ppm and exhibiting a minimum inhibitory concentration (MIC) of 62.5 µg/mL against C. albicans. nih.gov Other research has focused on phytopathogenic fungi. A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were tested against Fusarium oxysporum, with some compounds showing moderate antifungal activity. mdpi.com The versatility of the pyrazole scaffold allows for the development of compounds active against a wide array of fungal species, including Aspergillus and Fusarium species. nih.govresearchgate.net

Antitubercular Activity

The rise of multidrug-resistant tuberculosis (TB) necessitates the development of novel therapeutic agents. Pyrazole-containing compounds have shown promise in this area, with some derivatives exhibiting significant activity against Mycobacterium tuberculosis (MTB). bohrium.comnih.gov Research into pyrazole-4-carboxamide derivatives has indicated that certain compounds, particularly those with electron-donating groups, display noteworthy inhibition of bacterial growth. japsonline.com The pyrazine (B50134) carbohydrazide (B1668358) moiety, structurally related to the pyrazole carbohydrazide core, is also recognized for its application in treating tuberculosis. researchgate.net While broad studies on pyrazole derivatives confirm their potential, specific research has highlighted pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) and diarylpyrazole derivatives as promising anti-TB candidates. bohrium.com Some of these compounds have demonstrated potency greater than the first-line drug isoniazid, suggesting they may operate through novel mechanisms of action against both drug-susceptible and drug-resistant MTB strains. bohrium.comnih.gov

Antiparasitic Activity (e.g., Antimalarial, Trypanocidal, Leishmanicidal)

Derivatives of this compound have demonstrated a broad spectrum of antiparasitic activities. nih.gov These compounds have been identified as potential leads for combating diseases such as malaria, Chagas disease, and leishmaniasis. nih.gov

Antimalarial Activity: Investigations into pyrazole derivatives have revealed their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Certain 1H-pyrazole-4-carbohydrazide derivatives have shown potential antimalarial activity by targeting the cysteine protease of the parasite. nih.gov For instance, a 4-hydroxyphenyl derivative was noted for this specific inhibitory action. nih.gov Other studies on anilino pyrazoles and pyrazole Schiff bases have also identified compounds with significant antiplasmodial activity, some of which were more potent than chloroquine, a standard antimalarial drug. mdpi.com A series of pyrazole-hydrazine coupled Schiff base derivatives showed a significant reduction in parasitemia in in vivo studies, with their efficacy suggested to be linked to the inhibition of falcipain-2, a crucial Plasmodium enzyme. d-nb.info

Trypanocidal Activity: Chagas disease, caused by the parasite Trypanosoma cruzi, is another target for pyrazole-based therapeutics. New carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine have been evaluated for their in vitro activity against both trypomastigote and amastigote forms of T. cruzi. researchgate.netscienceopen.comscielo.br The substitution pattern on the pyrazole ring system, particularly at the C-6 position, was found to significantly influence the trypanocidal activity, affecting the molecule's stereoelectronic and lipophilic properties. scielo.brnih.gov

Leishmanicidal Activity: Various derivatives of pyrazole carbohydrazide have shown significant activity against different species of Leishmania. nih.gov For example, a series of 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzylidene)-hydrazide derivatives exhibited marked leishmanicidal activity against L. amazonensis. nih.gov Other studies have reported the in vitro efficacy of pyrazole derivatives against Leishmania major, Leishmania tropica, and Leishmania infantum. nih.govresearchgate.netnih.govmdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the parasite's cell membrane. nih.gov The table below summarizes the leishmanicidal activity of selected pyrazole derivatives.

| Compound Class | Leishmania Species | IC50 (µg/mL) | Reference |

| Pyrazole Derivatives (P1, P5, P8) | L. major | 35.53 - 37.40 | nih.govmedchemexpress.cn |

| Pyrazole Derivative 466 | L. tropica | 0.48 | nih.govmdpi.com |

| Pyrazole Derivative 466 | L. major | 0.63 | nih.govmdpi.com |

| Pyrazole Derivative 466 | L. infantum | 0.40 | nih.govmdpi.com |

| Phenyl Pyrazoline (Compound IIIb) | Leishmania spp. | 0.0112 | academicjournals.org |

Enzyme Inhibitory Actions

Endoplasmic Reticulum Aminopeptidase (B13392206) (ERAP1/2) Inhibition

Endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2) are key enzymes in the antigen processing pathway, making them attractive targets for modulating immune responses in cancer and autoimmune diseases. nih.govacs.orguoa.gr Research has led to the discovery of pyrazole-based inhibitors for these enzymes. While many inhibitors are peptidomimetic, non-peptidic scaffolds, including pyrazole-5-carbohydrazides, have also been explored. nih.gov Specific pyrazole-5-carbohydrazide derivatives have been identified as inhibitors of ERAP1, ERAP2, and the related insulin-regulated aminopeptidase (IRAP), with inhibitory concentrations (IC50) in the micromolar range. nih.gov For instance, a chloro-substituted derivative showed IC50 values of 18 µM, 34 µM, and 28 µM against ERAP1, ERAP2, and IRAP, respectively. nih.gov

DNA Gyrase Inhibition (e.g., against Staphylococcus aureus)

Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov A series of novel N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.govresearchgate.net Several of these compounds demonstrated potent inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net The inhibition of the enzyme correlated well with the minimum inhibitory concentrations (MICs) against the bacteria, confirming that the antibacterial effect is mediated through DNA gyrase inhibition. nih.gov The most potent compound from this series, compound 3k, exhibited strong inhibition against S. aureus DNA gyrase with an IC50 of 0.15 µg/mL. nih.govresearchgate.net Other studies have also identified pyrazole derivatives as potent inhibitors of DNA gyrase, highlighting the potential of this chemical class to combat bacterial infections, including those caused by resistant strains. researchgate.netmdpi.comnih.govlongdom.org

| Compound | Target Enzyme | IC50 (µg/mL) |

| 3k (N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog) | S. aureus DNA gyrase | 0.15 |

| 3k (N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog) | B. subtilis DNA gyrase | 0.25 |

| 3s (N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog) | S. aureus DNA gyrase | 3.25 |

| 3s (N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog) | B. subtilis DNA gyrase | 1.00 |

Glycosidase Inhibition: α-Glucosidase and α-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. tandfonline.com Pyrazole derivatives have been investigated as potential inhibitors of these carbohydrate-hydrolyzing enzymes. nih.gov Studies on pyrazole-imidazopyridine hydrazones revealed compounds with potent inhibitory activity against both α-glucosidase and α-amylase. researchgate.netscispace.com For example, compound 8m from one such study emerged as a potent inhibitor with IC50 values of 5.00 µg/mL for α-glucosidase and 15 µg/mL for α-amylase. researchgate.netscispace.com Another study reported pyrazole derivatives Pyz-1 and Pyz-2 with significant α-glucosidase and α-amylase inhibitory activities, comparable to the standard drug Acarbose. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 | 72.58 ± 0.68 |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 | 72.58 ± 0.68 |

| Pyz-1 | α-Amylase | 120.2 ± 0.68 | 115.6 ± 0.574 |

| Pyz-2 | α-Amylase | 119.3 ± 0.75 | 115.6 ± 0.574 |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative diseases like Parkinson's disease. Pyrazole derivatives have been noted for their versatile biological activities, including acting as monoamine oxidase inhibitors. researchgate.net While the broader class of pyrazoles has been explored for this activity, specific and detailed research findings on the MAO-B inhibitory actions of this compound derivatives are an area of ongoing investigation.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.gov The pyrazole nucleus itself is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating acute anti-inflammatory activity. nih.govresearchgate.net In this model, the injection of carrageenan into the rat's paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce swelling over time. researchgate.net

A series of synthesized 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were evaluated using this model and were all found to be potent anti-inflammatory agents. nih.gov Similarly, other studies have confirmed that pyrazole derivatives, including those with a carbohydrazide moiety, exhibit significant anti-inflammatory effects in the carrageenan-induced edema test. nih.govnih.gov For instance, certain 1,3,4,5-tetrasubstituted pyrazole derivatives showed excellent inhibition of inflammation, comparable to the standard drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory action of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. mdpi.com

| Compound Series | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamides | Carrageenan-induced rat paw edema | All tested compounds demonstrated potent anti-inflammatory activity. | nih.gov |

| 1,3,4,5-tetrasubstituted pyrazole derivatives | Carrageenan-induced rat paw edema | Compound 117a showed excellent inhibition (93.80%) compared to diclofenac sodium (90.21%). | nih.gov |

| Pyrazole Benzamides (Compound 5e) | Carrageenan-induced rat paw edema | Exhibited the highest inhibition at 61.26%. | africanjournalofbiomedicalresearch.com |

| Thiophene–pyrazole hybrids | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory activity. | nih.gov |

In addition to anti-inflammatory effects, pyrazole carbohydrazide derivatives have been noted for their analgesic properties. nih.gov The analgesic activity of these compounds is often evaluated using models such as the acetic acid-induced writhing test and the formalin test, which help to distinguish between central and peripheral mechanisms of action. zsmu.edu.ua For example, a study on pyrazole-containing derivatives of 1,2,4-triazole-3-thiol confirmed antinociceptive activity in both the acetic acid-induced writhing test and a formalin inflammation model. zsmu.edu.ua

The analgesic effect of some pyrazole derivatives has been shown to be more potent than reference drugs like dipyrone. researchgate.net While the precise mechanisms are varied, they are often linked to the inhibition of prostaglandin (B15479496) synthesis, similar to their anti-inflammatory action. The fusion of the pyrazole ring with other heterocyclic systems is a common strategy to enhance analgesic and anti-inflammatory actions. rjsocmed.comdocsdrive.com

Neurological and Psychiatric Activities

The pyrazole scaffold is a key feature in various compounds investigated for neurological activities. nih.gov Derivatives containing the carbohydrazide or hydrazide moiety have been specifically evaluated for their potential to control seizures. nih.govnih.gov

A study on a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests activity against absence seizures by raising the seizure threshold. nih.gov Many of the tested compounds in this series showed protection in both models, with some exhibiting less neurotoxicity compared to the standard drug phenytoin. nih.gov This suggests that the pyrazole-hydrazide scaffold is a promising template for developing new anticonvulsant agents with potentially better safety profiles. nih.gov

| Compound Series | Seizure Model | Key Finding | Reference |

|---|---|---|---|

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides | Maximal Electroshock (MES) | Most tested compounds showed protection against seizures. | nih.gov |

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides | Subcutaneous Pentylenetetrazole (scPTZ) | Most tested compounds showed protection against seizures. | nih.gov |

| General Pyrazole Carbohydrazides | Pentylenetetrazole test & Maximum electroshock seizure models | Derivatives have shown anticonvulsant effects. | researchgate.net |

Antidepressant Activity

Pyrazole and its derivatives, which can be considered cyclic hydrazine (B178648) moieties, have shown promising antidepressant properties in various animal models. nih.gov Research into pyrazoline derivatives, which share a structural relationship with pyrazoles, has provided insights into the structural features that may contribute to antidepressant effects.

In studies utilizing the Porsolt's Behavioural Despair Test on mice, a common screening method for potential antidepressant drugs, certain 1,3,5-triphenyl-2-pyrazoline derivatives demonstrated significant activity. nih.govresearchgate.net Compounds featuring electron-releasing groups, such as dimethylamino, methoxy (B1213986), and hydroxyl substituents, on the aromatic rings at both the 3 and 5 positions of the pyrazoline ring were found to considerably enhance antidepressant activity. nih.govresearchgate.net These derivatives were shown to reduce the period of immobility in mice by 25.63% to 59.25% at a 100 mg/kg dose level. nih.govresearchgate.net

Specifically, derivatives such as 1-Phenyl-3-(2''-hydroxyphenyl)-5-(4'-dimethylaminophenyl)-2-pyrazoline and 5-(4'-dimethylaminophenyl)-1,3-diphenyl-2-pyrazoline were among those that showed notable reductions in immobility time. nih.gov This suggests that the presence and position of electron-donating groups on the phenyl rings attached to the pyrazoline core are crucial for this pharmacological effect. Further studies on 1-thiocarbamoyl-3,5-diphenyl-2-pyrazolines have also reported antidepressant activities that are equivalent to or greater than standard drugs like pargyline (B1678468) hydrochloride and tranylcypromine (B92988) sulfate. cngb.org The carbohydrazide moiety itself is recognized as an important pharmacophore in compounds with antidepressant activity. nih.gov

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives is an area of growing interest, with studies pointing to their ability to protect neuronal cells from damage induced by neurotoxins and oxidative stress. researchgate.net This protection is often linked to their antioxidant and radical-scavenging capabilities. researchgate.net

One study investigated the neuroprotective effects of N-propananilide derivatives bearing a pyrazole ring against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in vitro. nih.gov The study utilized the SH-SY5Y human neuroblastoma cell line. Treatment with these pyrazole derivatives showed a remarkable ability to mitigate the toxic effects of 6-OHDA. For instance, one of the synthesized compounds, N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide, demonstrated a significant increase in cell viability in the presence of the neurotoxin. nih.gov

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 5 | 98.78 ± 2.23 |

| 10 | 99.68 ± 4.04 |

Table 1: Neuroprotective Effect of a Pyrazole Derivative on 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells. nih.gov

The mechanism behind these neuroprotective effects is believed to involve the scavenging of reactive oxygen species. Ischemia-reperfusion injuries, for example, lead to the production of highly cytotoxic aldehydes like 4-hydroxy-trans-2-nonenal (4-HNE), which induces cell death. nih.gov A novel carnosine-hydrazide derivative, L-carnosine hydrazide, was synthesized and shown to be a highly effective 4-HNE scavenger, completely inhibiting 4-HNE-induced cell toxicity in PC-12 cells and significantly reducing delayed neuronal death in the hippocampal CA1 region of Mongolian gerbils after transient ischemia. nih.gov This highlights the potential of hydrazide derivatives in mitigating neuronal damage.

Sedative Effects and Motor Coordination Impact

Certain pyrazole derivatives have been shown to possess sedative properties. A study focusing on 1-methyl-3,5-diphenyl-1H-pyrazoles and related compounds reported that some of these derivatives exhibited considerable sedative activity in mice. nih.gov This activity was observed alongside other pharmacological effects such as antiarrhythmic and platelet antiaggregating activities. nih.gov The research, however, did not provide specific quantitative data on the impact on motor coordination but noted the general sedative effect. The study of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives also included an evaluation of their sedative effects, indicating that the pyrazole scaffold is being explored for its potential central nervous system depressant activities. nih.gov

Other Pharmacological Relevance

Beyond their effects on the central nervous system, derivatives of this compound have demonstrated significant potential in treating metabolic disorders, combating oxidative stress, and acting against viral infections.

Antidiabetic Activity

The management of postprandial hyperglycemia is a key strategy in controlling type 2 diabetes. One of the therapeutic approaches involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov Pyrazole derivatives have emerged as promising inhibitors of these enzymes.

A study on novel 1,5-diaryl pyrazole-3-carbohydrazides revealed significant hypoglycemic activity in an in vivo model. nih.gov Several of the synthesized compounds demonstrated a potent reduction in plasma glucose levels, with some showing decreases of up to 64% seven hours after administration. nih.gov This level of activity surpassed that of the reference drug glibenclamide. nih.gov

In vitro studies have further substantiated the antidiabetic potential of this class of compounds. For instance, certain pyrazole derivatives have shown potent inhibition of both α-glucosidase and α-amylase, with IC50 values that are comparable to the standard drug, Acarbose. researchgate.net

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |

Table 2: In Vitro α-Glucosidase and α-Amylase Inhibitory Activities of Pyrazole Derivatives. researchgate.net

Antioxidant and Radical Scavenging Capabilities

Many pyrazole derivatives exhibit significant antioxidant and free radical scavenging properties, which contribute to their therapeutic effects in a range of diseases associated with oxidative stress. researchgate.netnih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.govresearchgate.net

For example, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant potential. researchgate.net Several of these compounds demonstrated potent radical scavenging activity. researchgate.net Similarly, novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were tested for their ability to scavenge various radicals, showing significant antioxidant effects. nih.gov

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |

|---|---|---|

| (+)-Catechin hydrate | - | 3.12 ± 0.51 |

| Caffeic acid | - | 1.59 ± 0.06 |

| Gallic acid hydrate | - | 1.03 ± 0.25 |

| Quercetin | - | 1.89 ± 0.33 |

Table 3: Radical Scavenging Activity of Various Compounds. nih.gov

Antiviral Activity

The pyrazole scaffold has proven to be a valuable template for the development of novel antiviral agents active against a broad spectrum of viruses. medchemexpress.comnih.gov Derivatives have shown efficacy against both RNA and DNA viruses, including Newcastle disease virus (NDV), coronaviruses (such as MERS-CoV and SARS-CoV-2), and Yellow Fever Virus (YFV). nih.govmedchemexpress.comnih.govekb.egrsc.org

In one study, novel pyrazole-based analogues were synthesized with a substituted benzylidene carbohydrazide moiety and evaluated for their activity against MERS-CoV. ekb.eg Several of these compounds exhibited promising antiviral activity, with half-maximal cytotoxic concentration (CC50) values significantly superior to the standard antiviral agent Favipiravir. ekb.eg

| Compound | CC50 (mM) against MERS-CoV |

|---|---|

| 4 | 0.67 |

| 5 | 1.12 |

| 6 | 0.89 |

| 7 | 3.22 |

| 8 | 2.11 |

| Favipiravir (Standard) | >400 |

Table 4: Antiviral Activity of Pyrazole-based Analogues against MERS-CoV. ekb.eg

Another study investigating a series of 4-substituted pyrazole derivatives against Newcastle disease virus reported that some compounds, including a hydrazone derivative, achieved 100% protection against the virus with no mortality. nih.gov These findings underscore the potential of this compound derivatives as a source of new and effective antiviral therapies.

Inhibition of Protein Glycation

The non-enzymatic reaction between reducing sugars and the free amino groups of proteins, known as protein glycation, leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders. Consequently, the identification of compounds that can inhibit protein glycation is a key area of therapeutic research.

While no direct studies on the antiglycation activity of this compound have been reported, the carbohydrazide moiety is a structural feature of interest for potential antiglycation agents. Hydrazine and hydrazide compounds have been investigated for their ability to inhibit the formation of AGEs. nih.govnih.gov These compounds are thought to act as carbonyl scavengers, trapping reactive dicarbonyl species that are intermediates in the glycation process. nih.gov

Research on other heterocyclic compounds containing a hydrazone linkage has shown promising in vitro antiglycation activity. For instance, a series of phenyl thiazole (B1198619) hydrazone derivatives displayed a range of antiglycation activities, with some compounds showing more potency than the standard inhibitor, rutin. researchgate.net The mechanism of action for many of these compounds is believed to be linked to their antioxidant properties, which can interfere with the oxidative reactions that contribute to AGE formation. researchgate.net

Given the presence of the carbohydrazide group, it is plausible that derivatives of this compound could exhibit inhibitory effects on protein glycation. However, experimental validation is necessary to confirm this hypothesis and to determine the structure-activity relationships for this class of compounds.

Table 1: Antiglycation Activity of Selected Hydrazone Derivatives

| Compound | IC50 (µM) vs. BSA-Methylglyoxal |

| Phenyl Thiazole Hydrazone 1 | 187.61 ± 1.12 |

| Phenyl Thiazole Hydrazone 2 | 250.34 ± 2.15 |

| Phenyl Thiazole Hydrazone 3 | 315.87 ± 3.22 |

| Rutin (Standard) | 269.07 ± 3.79 |

| Data is hypothetical and for illustrative purposes only, based on findings for structurally related compounds. |

Estrogen Receptor (ER) Ligand Activity

Estrogen receptors (ERα and ERβ) are members of the nuclear hormone receptor superfamily and are important therapeutic targets, particularly in the context of breast cancer and osteoporosis. The development of selective estrogen receptor modulators (SERMs) that can exhibit tissue-specific agonist or antagonist activity is a major focus of drug discovery.

The pyrazole scaffold has been identified as a promising core structure for the development of ER ligands. Certain tetrasubstituted pyrazole derivatives have been shown to be high-affinity ligands for the estrogen receptor, with some demonstrating significant selectivity for the ERα subtype. nih.govcapes.gov.br The affinity of these compounds for the ER is highly dependent on the substitution pattern on both the pyrazole ring and the associated phenyl rings. nih.gov For example, the presence of a p-hydroxyl group on the N(1)-phenyl ring and a propyl group at the C(4)-position of the pyrazole ring have been found to enhance affinity and selectivity for ERα. nih.gov

While there is no specific data on the estrogen receptor binding affinity of this compound, studies on other 1,5-diphenylpyrazole derivatives have demonstrated anti-estrogenic effects. researchgate.net Molecular docking studies have also been employed to investigate the potential of various pyrazole derivatives to bind to ERα, suggesting that this class of compounds can be further optimized as ER inhibitors. thesciencein.org The carbohydrazide moiety at the 5-position of the pyrazole ring in this compound represents a point for chemical modification to explore potential interactions with the estrogen receptor.

Table 2: Estrogen Receptor Binding Affinity of Representative Pyrazole Derivatives

| Compound | ERα RBA (%) | ERβ RBA (%) |

| Propyl-pyrazole triol (PPT) | 50 | 0.12 |

| Estradiol (B170435) | 100 | 100 |

| RBA (Relative Binding Affinity) values are compared to estradiol (100%). Data is based on published findings for representative pyrazole derivatives. nih.gov |

Investigations into Cytochrome P450 and hERG Liabilities

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to drug-drug interactions and adverse effects. Similarly, blockade of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, early assessment of the potential for CYP inhibition and hERG liability is a critical step in drug development.

Specific experimental data on the interaction of this compound with CYP enzymes or the hERG channel is not available. However, in silico and in vitro studies on other pyrazole-containing compounds have been conducted. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of various pyrazole derivatives is a common approach to predict their potential for CYP inhibition and other liabilities. jetir.orgresearchgate.netijper.orgresearchgate.net

One study investigated the inhibitory effects of a novel pyrazole-carboxylic acid derivative on the expression of cytochrome P450 enzymes, finding that it could prevent the induction of these enzymes. researchgate.net Another study highlighted that pyrazole-containing compounds are known to inhibit CYP enzymes. sigmaaldrich.com The potential for CYP inhibition by pyrazole derivatives is often related to the interaction of the nitrogen atoms in the pyrazole ring with the heme iron of the enzyme.

Table 3: Predicted ADMET Properties for a Hypothetical this compound Derivative

| Property | Predicted Value |

| CYP2D6 Inhibition | Low |

| CYP3A4 Inhibition | Moderate |

| hERG Inhibition | Low |

| Blood-Brain Barrier Penetration | High |

| Human Intestinal Absorption | High |

| This data is hypothetical and for illustrative purposes. Actual values would require experimental determination. |

Structure Activity Relationship Sar and Rational Ligand Design Principles

Influence of Substituent Position and Chemical Nature on Biological Activities

The biological profile of pyrazole (B372694) carbohydrazide (B1668358) derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core and its appended functional groups.

The phenyl group at the C-3 position of the pyrazole ring is a critical determinant of the pharmacological activity of these compounds. Modifications to this aromatic ring can significantly influence the molecule's interaction with its biological target. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives synthesized as potential agents against A549 lung cancer cells, the nature of the substituent on the 3-phenyl ring played a crucial role in their cytotoxic effects. nih.govnih.gov

The carbohydrazide group (-CONHNH2) at the C-5 position is a versatile functional handle that can be readily modified to generate a diverse library of compounds with a wide range of biological activities. The hydrazide-hydrazone linkage has been identified as a significant pharmacophore, contributing to activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects. researchgate.net

For example, the condensation of the terminal amino group of the carbohydrazide with various aldehydes and ketones to form hydrazones is a common strategy to enhance biological activity. In the context of anticancer research, converting 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides into their corresponding hydrazone derivatives was found to influence their inhibitory effects on the growth of A549 lung cancer cells. nih.govresearchgate.net The nature of the aromatic or heteroaromatic ring introduced through the hydrazone linkage can impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are crucial for its interaction with biological targets.

The following table summarizes the impact of substituents on the carbohydrazide moiety on the anticancer activity against A549 cells.

Data is illustrative and based on trends reported in the literature.

The position of the carbohydrazide moiety on the pyrazole ring is a fundamental determinant of the resulting compound's biological activity spectrum. nih.gov Shifting the carbohydrazide group from C-5 to C-3 or C-4 can lead to derivatives with distinctly different pharmacological profiles.

C-3 Position : Substitution with a carbohydrazide moiety at the C-3 position of the pyrazole ring has been associated with antitumor and cannabinoid antagonist activities. nih.govresearchgate.net For instance, the well-known CB1 receptor antagonist Rimonabant is a 1,5-diaryl-pyrazole-3-carbohydrazide derivative. researchgate.net

C-4 Position : When the carbohydrazide group is attached to the C-4 position, the resulting derivatives have shown a tendency to exhibit antinociceptive, antibacterial, and antiparasitic activities. nih.govresearchgate.net For example, a 4-dimethylaminephenyl derivative of 1H-pyrazole-4-carbohydrazide displayed potent antinociceptive activity. nih.gov

C-5 Position : The focus of this article, 3-phenyl-1H-pyrazole-5-carbohydrazide, and its derivatives are particularly noted for their antitumor, fungicidal, and herbicidal activities. nih.govresearchgate.net Several studies have investigated 1H-pyrazole-5-carbohydrazide derivatives for their ability to inhibit the growth of cancer cells, such as the A549 lung cancer cell line. nih.govnih.gov

This positional isomerism directly impacts how the molecule presents its key pharmacophoric features, influencing its ability to fit into and interact with different biological targets.

Role of Lipophilicity and Physiochemical Parameters in Bioactivity and Optimization

The biological activity of a drug candidate is not solely dependent on its structural complementarity to a target but is also governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP), is a critical parameter in the optimization of pyrazole-based compounds. nih.gov

A study on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential anticancer agents found a correlation between the lipophilicity of the compounds and their inhibitory effects on A549 cells. nih.govnih.gov The results indicated that compounds with logP values within a specific range (3.12–4.94) exhibited more potent growth inhibition. nih.govnih.gov This suggests that an optimal balance of hydrophilicity and lipophilicity is necessary for the compound to effectively cross cell membranes and reach its intracellular target. nih.gov

Rational Design Strategies for Enhancing Efficacy, Selectivity, and Reducing Off-Target Effects

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's SAR. For pyrazole carbohydrazide derivatives, this involves several strategies:

Bioisosteric Replacement : The pyrazole ring can act as a bioisostere for other aromatic systems like benzene (B151609) or phenol. nih.gov This strategy can be used to improve physicochemical properties, metabolic stability, or patentability while maintaining or improving the desired biological activity.

Scaffold Hopping and Functional Group Modification : Systematically altering the core pyrazole structure or modifying the substituents on the phenyl and carbohydrazide moieties can lead to compounds with improved potency and selectivity. For example, introducing specific substituents can create new interactions with the target receptor or disrupt binding to off-target proteins, thereby reducing side effects.

Structure-Based Design : When the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict how different pyrazole derivatives will bind. This information can guide the design of new compounds with enhanced binding affinity and selectivity. For instance, docking studies on 1,5-diaryl pyrazole derivatives with a model of the cannabinoid receptor 1 (CB1) have helped to elucidate key interactions, such as a hydrogen bond between the carbonyl oxygen of the carbohydrazide and the Lys192 residue in the binding site. nih.gov

These rational approaches, by integrating SAR data with structural biology and computational chemistry, accelerate the drug discovery process and increase the likelihood of developing successful therapeutic agents.

Application of Ligand-Based Drug Design Approaches (e.g., CoMFA Models)

In the absence of a known 3D structure of the target protein, ligand-based drug design methods are particularly valuable. These approaches derive a model for the target's binding site based on the structures and biological activities of a series of known active compounds.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used in this context. mdpi.com CoMFA models correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. researchgate.net

For pyrazole derivatives, CoMFA has been successfully applied to guide the design of new potent compounds. In one study, a CoMFA model was developed for a series of 1,5-diaryl pyrazole-3-carbohydrazides as cannabinoid receptor 1 (CB1) antagonists. nih.gov The model was able to predict the binding affinities (pKi) of new, unsynthesized compounds. The synthesized compounds showed a high degree of correlation between their predicted pKi and their observed hypoglycemic effect in an in vivo model, validating the predictive power of the CoMFA model. nih.gov

The 3D contour maps generated from CoMFA provide a visual representation of the regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com This information is invaluable for medicinal chemists, as it provides clear guidance on how to modify a lead compound to enhance its potency. For example, the CoMFA model might indicate that a bulky, electropositive substituent is favored in a particular region, prompting the synthesis of new analogs with these features.

Computational and Spectroscopic Investigations for Understanding Molecular Behavior

Quantum Chemical Calculations (Density Functional Theory - DFT Studies)

Density Functional Theory (DFT) serves as a powerful tool to model the properties of 3-phenyl-1H-pyrazole-5-carbohydrazide and its derivatives. These calculations offer a detailed understanding of the molecule's electronic properties, reactivity, and vibrational modes, which are crucial for predicting its behavior in various chemical environments.

Analysis of Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The electronic properties of pyrazole (B372694) derivatives are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

In a study of hydrazone derivatives of this compound, the HOMO and LUMO energy distributions were analyzed. For instance, in one such derivative, the HOMO is localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO is concentrated on the hydrazone function. This distribution suggests that the hydrazone moiety plays a significant role in the electronic transitions of the molecule. nih.gov The HOMO-LUMO energy gaps for two specific derivatives, L1 and L2, were calculated to be approximately 4.38 eV and 5.75 eV, respectively. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Derivatives of this compound

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| L1 | Data not available | Data not available | 4.38 |

| L2 | Data not available | Data not available | 5.75 |

Data derived from computational studies on hydrazone derivatives of this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For derivatives of this compound, MEP analysis reveals that the negative potential is typically localized around the oxygen and nitrogen atoms of the carbohydrazide (B1668358) group, indicating these as the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the N-H groups exhibit a positive potential, marking them as sites for nucleophilic attack.

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of molecules can be predicted using global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters are calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher value of η indicates greater stability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Global Electrophilicity Index (ω) quantifies the electrophilic nature of a molecule.

Studies on pyrazole derivatives show that modifications to the structure, such as the introduction of different substituents, can significantly alter these reactivity descriptors, thereby tuning the molecule's stability and reactivity.

Theoretical Vibrational Spectroscopy Analysis (e.g., C=O and N-H Stretching Frequencies)

Theoretical vibrational analysis provides a means to assign and interpret experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups in this compound.

In a study of N'-(2-hydroxy-3-isopropyl-6-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, the experimental IR spectrum showed characteristic stretching frequencies for the O-H, N-H, and C=O groups at 3567.49 cm⁻¹, 3266.54 cm⁻¹, and 1691.30 cm⁻¹, respectively. nih.gov Theoretical calculations for similar pyrazole derivatives generally show good agreement with experimental data, although the calculated frequencies are often slightly higher due to the calculations being performed on a single molecule in the gas phase, without considering intermolecular interactions.

Table 2: Key Experimental Vibrational Frequencies for a Derivative of this compound

| Functional Group | Wavenumber (cm-1) |

|---|---|

| O-H Stretch | 3567.49 |

| N-H Stretch | 3266.54 |

| C=O Stretch | 1691.30 |

Data for N'-(2-hydroxy-3-isopropyl-6-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide. nih.gov

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.

For pyrazole derivatives, DFT calculations have shown that the introduction of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger β values. The pyrazole ring itself can act as a good electron donor, contributing to the NLO response of the molecule. researchgate.net

Natural Bonding Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bonding Orbital (NBO) and Atoms in Molecules (AIM) analyses are advanced computational methods that provide deeper insights into the bonding and electronic structure of a molecule.

NBO analysis examines the interactions between filled and vacant orbitals, revealing information about charge transfer, hyperconjugation, and the stability of the molecule.

AIM analysis characterizes the nature of chemical bonds based on the topology of the electron density, allowing for the classification of bonds as ionic, covalent, or charge-shift.

For pyrazole derivatives, NBO analysis can elucidate the delocalization of electron density within the pyrazole ring and between the ring and its substituents, which is crucial for understanding the molecule's aromaticity and reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological macromolecule, typically a protein or enzyme. These methods are fundamental in modern drug discovery for identifying potential therapeutic agents. eurasianjournals.com

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This prediction is quantified by a scoring function that estimates the binding affinity, often expressed as binding energy (kcal/mol) or an inhibition constant (Ki). Lower binding energy values suggest a more stable and favorable interaction.

For derivatives of the pyrazole carbohydrazide scaffold, docking studies have been instrumental in predicting their potential as inhibitors for various enzymes. For instance, N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivatives have shown potent α-glucosidase inhibitory activity, with docking studies revealing binding energies as low as -8.6 kcal/mol. tandfonline.comsemanticscholar.org Similarly, other pyrazole derivatives have been evaluated against targets like receptor tyrosine kinases and protein kinases, with minimum binding energies reaching -10.35 kJ/mol, indicating strong potential for inhibition. researchgate.netnih.gov These computational predictions are crucial for prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Pyrazole Carbohydrazide Derivatives against Various Biological Targets

| Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | -8.6 | 0.497 |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | DNA Gyrase | Not explicitly stated, but potent inhibition observed | IC50 = 0.15 µg/mL |

| Indole-pyrazole hybrids | Tubulin (Colchicine site) | Not explicitly stated, but potent inhibition observed | IC50 = 19 µM |

| Pyrazole-hybrid chalcones | Tubulin (Colchicine site) | Docking scores up to -9.9 | IC50 = 1.15 µM |

| (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | High, indicating potent inhibition | Not explicitly stated |

Successful binding of a ligand to a protein's active site is governed by a network of non-covalent interactions. Docking simulations excel at identifying these key interactions. For pyrazole-based compounds, several types of interactions are commonly observed:

Hydrogen Bonds: These are crucial for anchoring the ligand within the active site. The carbohydrazide moiety (-CONHNH2) is a rich source of hydrogen bond donors and acceptors, frequently interacting with polar amino acid residues.

Hydrophobic Interactions: The phenyl ring of the core structure often engages in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.

π-Interactions: The aromatic pyrazole and phenyl rings can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, or charged residues like arginine. nih.gov

In studies of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives with DNA gyrase, the pyrazole and benzene (B151609) rings were found to form π-cation bonds with an arginine residue (ARG84). researchgate.net Furthermore, hydrogen bonds were identified between the pyrazole ring nitrogen, the carbonyl oxygen, and amino hydrogens with various active site residues. researchgate.net

Computational studies have provided detailed insights into how pyrazole carbohydrazide derivatives interact with the active sites of several key enzymes.

ERAP1: A pyrazole-5-carbohydrazide compound was identified as a low micromolar inhibitor of Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1). Docking models suggest that the aromatic ring fits into the S1 pocket of the enzyme, with other parts of the molecule forming additional interactions in adjacent pockets.

DNA Gyrase: Molecular docking of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives into the active site of Staphylococcus aureus DNA gyrase (PDB: 3G75) revealed critical interactions. The molecule is stabilized by π-cation bonds with ARG84 and multiple hydrogen bonds with ARG144 and GLY85, effectively embedding it within the active pocket. nih.govresearchgate.net

Tubulin: Pyrazole-carbohydrazide derivatives containing an indole (B1671886) moiety have been identified as tubulin polymerization inhibitors. nih.govnih.gov Docking simulations show these compounds binding to the colchicine (B1669291) site of tubulin. nih.govmdpi.com The interactions are often hydrophobic, with key hydrogen bonds stabilizing the complex. For example, the oxygen of an acetyl group on the pyrazole ring can form a hydrogen bond with SER178, while a methoxy (B1213986) group on a phenyl ring can interact with ASN178. mdpi.com

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. eurasianjournals.com MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes in both the ligand and the protein. nih.govnih.gov

For pyrazole derivatives, MD simulations have been used to confirm the stability of the docking poses. nih.govresearchgate.net By calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over simulation periods (e.g., up to 1000 ns), researchers can verify that the ligand remains stably bound within the active site and that the protein maintains its structural integrity. nih.govnih.gov These simulations reveal that key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts identified in docking, persist throughout the simulation, confirming the stability of the complex. nih.gov

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups of newly synthesized compounds like this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound and its derivatives, FT-IR is used to confirm the presence of key structural motifs. tandfonline.comnih.govresearchgate.net

The expected characteristic absorption bands in the FT-IR spectrum would include:

N-H Stretching: The carbohydrazide (-CONHNH2) and pyrazole N-H groups will show absorption bands typically in the range of 3100-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carbohydrazide moiety is expected around 1660-1680 cm⁻¹. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic rings typically appear in the 1450-1615 cm⁻¹ region. mdpi.com

Aromatic C-H Stretching: These absorptions are generally observed just above 3000 cm⁻¹. libretexts.org

The presence and specific positions of these bands in an experimental spectrum provide definitive evidence for the successful synthesis and structural integrity of the compound. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides definitive evidence for the structure of this compound. In a study utilizing DMSO-d₆ as the solvent, the chemical shifts (δ) were recorded at 300 MHz. nih.gov The spectrum shows a singlet at 4.45 ppm, corresponding to the two protons of the primary amine (-NH₂) group of the hydrazide moiety. nih.gov A multiplet observed between 7.17 and 7.60 ppm is assigned to the five aromatic protons of the phenyl ring. nih.gov The proton on the pyrazole ring (CH-pyrazole) appears as a singlet at 7.05 ppm. nih.gov Furthermore, two distinct singlets are observed for the secondary amide protons; the one at 9.38 ppm corresponds to the -NHCO- proton, and the signal at 13.61 ppm is attributed to the pyrazole ring's -NH proton. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment | Reference |

|---|---|---|---|

| 4.45 | Singlet (s) | -NH₂ (2H) | nih.gov |

| 7.05 | Singlet (s) | CH-pyrazole (1H) | nih.gov |

| 7.17–7.60 | Multiplet (m) | Ar-H (5H) | nih.gov |

| 9.38 | Singlet (s) | -NHCO- (1H) | nih.gov |

| 13.61 | Singlet (s) | NH-pyrazole (1H) | nih.gov |

¹³C NMR: While studies confirm that ¹³C NMR spectroscopy was employed in the characterization of this compound and its subsequent derivatives, specific chemical shift data for the parent compound are not detailed in the reviewed literature. nih.govresearchgate.net This technique complements ¹H NMR by providing information on the carbon framework of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. The analysis of this compound by ESI-MS confirms its molecular mass. nih.gov The mass spectrum displays a peak at a mass-to-charge ratio (m/z) of 203.3, which corresponds to the protonated molecule [M+H]⁺. nih.gov Another peak is observed at m/z = 225.1, representing the sodium adduct of the molecule [M+Na]⁺. nih.gov These findings are consistent with the compound's calculated molecular weight of 202.21 g/mol . While these peaks confirm the molecular identity, detailed fragmentation patterns were not provided in the cited literature. nih.gov

| m/z Value | Ion Assignment | Reference |

|---|---|---|

| 203.3 | [M+H]⁺ | nih.gov |

| 225.1 | [M+Na]⁺ | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. This technique is commonly used to study compounds containing chromophores, such as aromatic rings and conjugated systems present in this compound. The absorption of photons promotes electrons from a ground state to a higher energy excited state, with characteristic absorption maxima (λmax) corresponding to specific π→π* and n→π* transitions. Although this analytical method is crucial for understanding the electronic properties of pyrazole derivatives, specific experimental λmax values for this compound are not available in the reviewed scientific literature.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state. While X-ray diffraction has been successfully used to determine the crystal structures of several hydrazone derivatives synthesized from this compound, crystallographic data for the parent compound itself are not reported in the surveyed literature. nih.govresearchgate.net The structural analysis of its derivatives confirms the pyrazole-hydrazone framework and reveals how molecules are linked via intermolecular hydrogen bonds in the crystal lattice. researchgate.net

Coordination Chemistry and Metal Complexes of Pyrazole Carbohydrazides

Design and Synthesis of Pyrazole-Carbohydrazide Metal Complexes

The design and synthesis of metal complexes with pyrazole-carbohydrazide ligands are guided by the inherent structural features of the ligand and the desired properties of the final coordination compound.

Ligand Design Principles and Diverse Coordination Modes

The 3-phenyl-1H-pyrazole-5-carbohydrazide molecule is an excellent candidate for ligand design due to its multiple potential donor sites. It contains a pyrazole (B372694) ring with two adjacent nitrogen atoms and a carbohydrazide (B1668358) group (-CONHNH2) with nitrogen and oxygen atoms. This arrangement allows for several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the pyrazole ring's N2 nitrogen, the carbonyl oxygen, or the terminal amino nitrogen.

Bidentate Chelation: More commonly, these ligands act as bidentate chelators. Chelation can occur through the pyrazole N2 nitrogen and the carbonyl oxygen of the hydrazide group, forming a stable five-membered ring. Alternatively, it can coordinate through the carbonyl oxygen and the primary amine nitrogen of the hydrazide moiety.

Bridging Coordination: The ligand possesses the potential to bridge two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. This can occur if different donor atoms of the same ligand molecule coordinate to different metal ions.

The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of counter-ions.

Synthesis of Mononuclear and Dinuclear Coordination Complexes (e.g., Ni(II), Cd(II), Co(II), Cu(II))

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. While specific synthetic reports for mononuclear or dinuclear complexes of Ni(II), Cd(II), Co(II), or Cu(II) with this compound are not detailed in the available literature, a general methodology can be described based on related compounds.

A common synthetic route involves dissolving the pyrazole-carbohydrazide ligand in a solvent like ethanol or methanol, sometimes with gentle heating to ensure complete dissolution. An aqueous or alcoholic solution of the corresponding metal salt (e.g., nickel(II) acetate, cadmium(II) chloride, cobalt(II) acetate, or copper(II) acetate) is then added dropwise to the ligand solution. nih.gov The reaction mixture is typically stirred under reflux for several hours, during which the complex precipitates out of the solution. The resulting solid is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. The formation of either mononuclear or dinuclear species can be influenced by the metal-to-ligand molar ratio used in the reaction.

Metal-Mediated Ligand Transformations During Complex Formation